N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide
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Overview
Description
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide is a chemical compound with the molecular formula C26H26ClN3O4 and a molecular weight of 479.968 . This compound is known for its unique structure, which includes a chlorophenyl group and a propoxybenzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide typically involves the following steps:
Formation of the hydrazone: The reaction between 4-chlorobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Chemical Reactions Analysis
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide can be compared with other similar compounds, such as:
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide: This compound has a similar structure but with a methyl group instead of a propoxy group.
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide: Another similar compound with a methyl group at a different position.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20ClN3O3 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H20ClN3O3/c1-2-11-26-17-9-5-15(6-10-17)19(25)21-13-18(24)23-22-12-14-3-7-16(20)8-4-14/h3-10,12H,2,11,13H2,1H3,(H,21,25)(H,23,24)/b22-12+ |
InChI Key |
LPDRGLXSXQXTTK-WSDLNYQXSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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